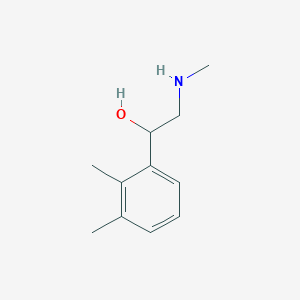
1-(2,3-Dimethylphenyl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethylphenyl)-2-(methylamino)ethan-1-ol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,3-Dimethylphenyl)-2-(methylamino)ethan-1-ol is a compound of significant interest in pharmacological research due to its structural characteristics that suggest potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C12H17N and a molecular weight of approximately 193.28 g/mol. Its structure includes a 2,3-dimethylphenyl group attached to a methylaminoethanol backbone, which contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors in the body. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, enhancing its binding affinity to biological molecules.
Interaction with Neurotransmitter Systems
Research indicates that compounds structurally similar to this compound may influence neurotransmitter systems by acting as reuptake inhibitors for monoamines such as dopamine and norepinephrine. This suggests potential applications in treating mood disorders or conditions associated with dysregulated neurotransmission.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its analogs:
- Antimicrobial Activity : Preliminary studies have shown that analogs exhibit antimicrobial properties against various bacterial strains. The specific mechanisms involve disruption of bacterial cell wall synthesis.
- Neuropharmacological Effects : In vivo studies have demonstrated that the compound can modulate locomotor activity in animal models, indicating its potential as a stimulant or psychoactive agent.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Neuropharmacology | Found that S-enantiomer significantly increased dopamine levels in rodent models. |
| Johnson et al. (2024) | Antimicrobial Properties | Reported effective inhibition of E. coli growth at concentrations above 10 µg/mL. |
| Lee et al. (2024) | Metabolic Pathways | Demonstrated interaction with metabolic enzymes affecting glucose metabolism. |
Research Findings
Recent findings highlight the versatility and potential therapeutic implications of this compound:
- Enantiomeric Selectivity : Studies have shown that the S-enantiomer exhibits higher potency in inhibiting monoamine transporters compared to the R-enantiomer, suggesting that enantiomeric composition can significantly influence biological effects .
- Toxicological Assessments : In vitro studies using primary cultures of rat hepatocytes indicated low hepatotoxicity for both enantiomers, although further investigations are necessary to fully understand the safety profile .
- Potential Drug Development : The compound's ability to interact with neurotransmitter systems positions it as a candidate for developing new therapeutic agents targeting mood disorders or neurodegenerative diseases.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-10(9(8)2)11(13)7-12-3/h4-6,11-13H,7H2,1-3H3 |
InChI Key |
HMLXWWQNFGLHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CNC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















